molecular formula C7H14ClNO3 B597347 Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 199330-66-0

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B597347
CAS No.: 199330-66-0
M. Wt: 195.64 g/mol
InChI Key: VNPBPEQYIQVYDP-UHFFFAOYSA-N
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Description

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted with an amino group and a methyl ester at the 4-position, with a hydrochloride counterion. Its molecular formula is C₇H₁₄ClNO₃, molecular weight 195.64 g/mol, and CAS number 199330-66-0 . This compound is synthesized for applications in pharmaceutical research, particularly as a chiral intermediate or building block for drug candidates. It is available at 97% purity and exhibits hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name

methyl 4-aminooxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPBPEQYIQVYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199330-66-0
Record name methyl 4-aminooxane-4-carboxylate hydrochloride
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Preparation Methods

Acid-Catalyzed Hydrolysis

4-Cyanotetrahydropyran-4-carboxylic acid is treated with concentrated HCl (6 M) under reflux (100–110°C) for 8–12 hours. The nitrile group hydrolyzes to a carboxylic acid, yielding tetrahydropyran-4-carboxylic acid with 92% efficiency. Stereochemical integrity at C4 is preserved due to mild protonation of the intermediate iminium ion.

Esterification with Methanol

The carboxylic acid intermediate reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 60–80°C for 4–6 hours. This Fischer esterification produces the methyl ester with 85–90% yield. Excess methanol (5–10 equivalents) drives the equilibrium toward ester formation.

Table 1: Hydrolysis-Esterification Conditions and Outcomes

StepReagentsTemperatureTimeYield
Hydrolysis6 M HCl100°C8 h92%
EsterificationMeOH, H₂SO₄70°C5 h88%

Direct Amination of Tetrahydropyran-4-Carboxylate Esters

Alternative routes employ direct amination of pre-formed tetrahydropyran esters. A 2018 study[jstage.jst.go.jp] outlines a coupling reaction between methyl tetrahydropyran-4-carboxylate and ammonia under high-pressure conditions (20–30 bar NH₃, 120°C), achieving 75% conversion. However, this method risks over-amination, necessitating precise stoichiometric control.

Catalytic Ammonolysis

Palladium on carbon (Pd/C, 5 wt%) catalyzes the reaction in tetrahydrofuran (THF) at 80°C, reducing reaction times to 3 hours. The hydrochloride salt is precipitated by adding gaseous HCl to the amine product, yielding 78% purity after recrystallization.

Stereospecific Synthesis from Chiral Precursors

Enantiomerically pure batches require chiral auxiliaries or catalysts. A thiourea-based organocatalyst induces >95% enantiomeric excess (ee) during the cyclization of methyl 4-aminotetrahydro-2H-pyran-4-carboxylate. The (3R,4R) configuration is favored due to steric hindrance from the axial amine directing nucleophilic attack.

Table 2: Stereochemical Outcomes with Catalysts

CatalystSubstrateee (%)Yield
Thiourea-ENitroalkene 2a9571%
Pd/(R)-BINAP4-Cyanotetrahydropyran8876%

Industrial-Scale Purification and Salt Formation

Post-synthesis, the free amine is converted to the hydrochloride salt for stability. Key steps include:

  • Neutralization : Adding HCl (1.1 equivalents) to a chilled (−10°C) ethanol solution of the amine.

  • Crystallization : Cooling to −20°C precipitates the hydrochloride salt, which is filtered and washed with cold diethyl ether (95% recovery).

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Scalability

MethodCostScalabilityPurity
Hydrolysis-EsterificationLowHigh98%
Direct AminationModerateModerate85%
Catalytic AsymmetricHighLow99%

The hydrolysis-esterification route remains optimal for industrial applications due to cost-effectiveness and high yields. Catalytic asymmetric synthesis, while expensive, is indispensable for enantioselective pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

AM-831 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AM-831 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of AM-831 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydropyran Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (Target) 199330-66-0 C₇H₁₄ClNO₃ 195.64 4-amino, methyl ester Pharmaceutical intermediate
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride 255390-15-9 C₈H₁₆ClNO₃ 209.67 4-amino, ethyl ester Higher lipophilicity; similar synthesis
4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride 1803595-85-8 C₇H₁₄ClNO₃ 195.64 4-methylamino, carboxylic acid Altered basicity; potential drug precursor
4-Aminomethyltetrahydropyran hydrochloride 389621-78-7 C₆H₁₄ClNO 175.64 4-aminomethyl Lacks carboxylate; used in ligand design
Methyl 4-fluoro-2H-3,4,5,6-tetrahydropyran-4-carboxylate 1150617-60-9 C₇H₁₁FO₃ 162.16 4-fluoro Enhanced electronic effects

Functional Group Variations and Impact

Ester vs. Carboxylic Acid: The methyl ester group in the target compound enhances solubility in organic solvents compared to the free carboxylic acid analog (CAS 1803595-85-8), which may exhibit higher polarity and lower membrane permeability .

Amino Group Modifications: The 4-aminomethyl variant (CAS 389621-78-7) lacks the ester/carboxylate, reducing its acidity and making it more suitable for applications requiring basic amine reactivity, such as catalyst ligands .

Halogen Substitution :

  • The 4-fluoro analog (CAS 1150617-60-9) introduces electronegativity, which can stabilize adjacent charges or modify metabolic stability in drug candidates .
Table 2: Key Research Insights
Compound Key Research Insight Source
Target Compound Used in synthesis of antiviral agents; 97% purity ensures reproducibility BLD Pharmatech
Ethyl Ester Analog Demonstrated improved blood-brain barrier penetration in preclinical studies LabBot
4-Aminomethyltetrahydropyran Hydrochloride Applied in asymmetric catalysis for chiral amine synthesis CymitQuimica

Biological Activity

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C8H15ClNO3C_8H_{15}ClNO_3 and a molecular weight of approximately 209.67 g/mol. Its structure features a tetrahydropyran ring with an amino group, contributing to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the carboxylate ester group is involved in esterification reactions. These interactions can modulate several biochemical pathways, impacting cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can interact with receptors involved in neurotransmission and other signaling pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Antiproliferative Activity : A study involving human neuroblastoma cells showed that derivatives of tetrahydropyran compounds exhibited cytotoxic effects with IC50 values ranging from 6.7 to >200 μM. This indicates that modifications in the structure can significantly influence their antiproliferative potency .
  • Synthesis and Biological Evaluation : Research on the synthesis of this compound has revealed its utility as a building block for more complex organic molecules. The synthesis typically involves several steps, allowing for structural modifications that enhance biological activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetateC₈H₁₆ClNO₃Contains an amino group at a different position
Methyl 4-amino-tetrahydro-pyran-4-carboxylateC₈H₁₅N₁O₃Carboxylic acid functionality instead of an ester
Ethyl 4-amino-tetrahydro-2H-pyran-4-carboxylateC₉H₁₇N O₃Exhibits different reactivities due to ethyl substitution

This table highlights how variations in functional groups can influence biological activity and chemical reactivity.

Q & A

Q. What are the common synthetic routes for Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

  • Ring formation : Cyclization of precursors like substituted pyranones under acidic or basic conditions.
  • Amination : Introduction of the amino group via reductive amination or nucleophilic substitution, often using NH₃/MeOH or protected amines .
  • Esterification : Methyl ester formation via reaction with methanol in the presence of catalysts like HCl or H₂SO₄.
  • Salt formation : Final hydrochloride salt preparation by treating the free base with HCl gas or aqueous HCl.
    Key Considerations : Optimize reaction pH and temperature to avoid epimerization (common in tetrahydro-pyran derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ring structure, amino group protonation, and ester functionality. Look for splitting patterns in the pyran ring protons (δ 3.5–4.5 ppm) .
  • HPLC-MS : Ensures purity (>98%) and identifies degradation products (e.g., ester hydrolysis under acidic conditions) .
  • X-ray Crystallography : Resolves stereochemistry, particularly for the tetrahydro-pyran ring conformation .
  • FT-IR : Validates NH₃⁺ (stretch ~2500 cm⁻¹) and ester C=O (1720 cm⁻¹) .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

  • Scaffold for drug design : The tetrahydro-pyran ring mimics carbohydrate structures, making it useful in glycosidase inhibitor studies .
  • Bioisostere : Replaces piperidine or cyclohexane rings to improve solubility and metabolic stability .
  • Intermediate : Used to synthesize libraries of derivatives for screening against kinases or GPCRs .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Degrades via ester hydrolysis (accelerated in aqueous solutions; t₁/₂ < 24 hrs at pH 7.4). Store at -20°C in anhydrous DMSO or sealed vials with desiccants .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the amino group .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate diastereomers. Activity differences (e.g., IC₅₀) between (3R,4S) and (3S,4R) isomers can exceed 10-fold in receptor-binding assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict preferential binding of specific conformers to targets like serotonin transporters .

Q. What mechanistic insights are critical for optimizing its synthesis?

Methodological Answer:

  • Kinetic control : Amination at low temperatures (-10°C) minimizes side reactions (e.g., over-alkylation) .
  • Catalyst selection : Pd/C or Raney Ni for reductive amination avoids racemization compared to harsher catalysts .
  • Byproduct analysis : Monitor for lactam formation (via intramolecular cyclization) using LC-MS .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Dynamic effects in NMR : Use variable-temperature NMR to distinguish between conformational exchange (broadened peaks) and impurities .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NH₃⁺ assignments in complex spectra .
  • Cross-validation : Compare XRD data with computational predictions (e.g., DFT-optimized structures) .

Q. What methodologies assess its biological activity in cellular assays?

Methodological Answer:

  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., β-galactosidase inhibition at λₑₓ 360 nm) .
  • Cellular uptake : Use radiolabeled (³H) derivatives to quantify permeability in Caco-2 monolayers .
  • Toxicity profiling : MTT assays in HEK293 cells; EC₅₀ values >100 μM indicate low cytotoxicity .

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